4-ethoxy-N-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-ethoxy-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a pyrimidinone ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}benzamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the Pyrimidinone Ring: This step involves the cyclization of an appropriate precursor with urea or thiourea under acidic or basic conditions.
Attachment of the Thiophene Ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Benzamide Moiety: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}benzamide analogs: Compounds with similar structures but different substituents on the pyrazole, pyrimidinone, or thiophene rings.
Other Pyrazole Derivatives: Compounds such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole.
Other Pyrimidinone Derivatives: Compounds such as 4-oxo-1,4-dihydropyrimidine derivatives.
Uniqueness
The uniqueness of 4-ethoxy-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H23N5O3S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-16-9-7-15(8-10-16)22(30)25-20-12-18(19-6-5-11-32-19)27-28(20)23-24-17(14(2)3)13-21(29)26-23/h5-14H,4H2,1-3H3,(H,25,30)(H,24,26,29) |
InChI Key |
QPRCWFFGCKPKQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C(C)C)C4=CC=CS4 |
Origin of Product |
United States |
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